molecular formula C15H16N2O5S B488869 4-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol CAS No. 727386-48-3

4-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol

Cat. No.: B488869
CAS No.: 727386-48-3
M. Wt: 336.4g/mol
InChI Key: RZDBUSCVIKBRFQ-UHFFFAOYSA-N
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Description

This compound is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . It also contains a trimethoxyphenyl group, which is a phenyl group substituted with three methoxy groups .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 3,4,5-trimethoxyphenyl thiazole pyrimidines has been synthesized and biologically evaluated for its in vitro anticancer activity . Another study reported the hydrogenation of compounds in the presence of palladium-carbon, which resulted in by-products that comprise a butane chain bridge instead of a 1,4-butanediol between the two aryl groups .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-oxadiazol-2-yl group attached to a 3,4,5-trimethoxyphenyl group via a sulfanyl linkage . The other end of the oxadiazole ring is attached to a but-2-yn-1-ol group .

Future Directions

The future directions for research on this compound could include further investigation into its potential anticancer activity, as suggested by studies on similar compounds . Additionally, more research could be done to explore its synthesis and chemical properties.

Mechanism of Action

Target of Action

The compound “4-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol” contains a Trimethoxyphenyl (TMP) group . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .

Mode of Action

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations .

Biochemical Pathways

The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group has been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .

Pharmacokinetics

The tmp group is known to be a critical component in many biologically active molecules, suggesting that it may influence the compound’s pharmacokinetic properties .

Result of Action

The TMP group has demonstrated remarkable multi-activity or specific targeting, surpassing the activity of other derivatives at comparable concentrations . The compounds containing the TMP group have displayed notable anti-cancer effects . Furthermore, select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .

Action Environment

The tmp group is known to be a critical component in many biologically active molecules, suggesting that it may influence the compound’s action environment .

Properties

IUPAC Name

4-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-19-11-8-10(9-12(20-2)13(11)21-3)14-16-17-15(22-14)23-7-5-4-6-18/h8-9,18H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDBUSCVIKBRFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SCC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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